N-(1-oxo-1H-isochromen-3-yl)acetamide
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Overview
Description
N-(1-oxo-1H-isochromen-3-yl)acetamide is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of isocoumarins, which are lactones derived from isochromene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1H-isochromen-3-yl)acetamide typically involves the reaction of 3-acetyl-1H-isochromen-1-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1H-isochromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(1-oxo-1H-isochromen-3-yl)acetamide exerts its effects involves the interaction with cellular pathways and molecular targets. For instance, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells. This involves the activation of caspases and the disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8yl)acetamide
- N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide
Uniqueness
N-(1-oxo-1H-isochromen-3-yl)acetamide stands out due to its unique structural features and the specific biological activities it exhibits. Compared to other isocoumarin derivatives, it has shown distinct cytotoxic effects against certain cancer cell lines while being less toxic to non-tumorigenic cells .
Properties
CAS No. |
28519-73-5 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-(1-oxoisochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-10-6-8-4-2-3-5-9(8)11(14)15-10/h2-6H,1H3,(H,12,13) |
InChI Key |
OGUGCQTVHBNNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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